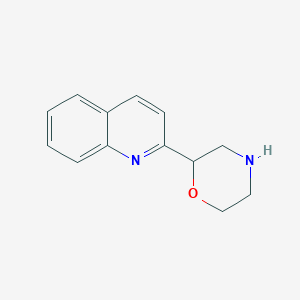![molecular formula C7H11NO3 B3232412 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid CAS No. 134053-92-2](/img/structure/B3232412.png)
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
概要
説明
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid, also known as a γ-keto-α-amino acid, is a unique organic compound with significant biochemical relevance. It features a pyrrolidine ring system fused with a ketone functional group, indicative of its intricate structure and diverse reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Several synthetic routes exist to prepare 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid. One common method involves the reaction of a suitable amine with diethyl oxalate, followed by cyclization under acidic conditions to form the pyrrolidine ring and finally oxidation to introduce the ketone group.
Industrial Production Methods: In industrial settings, this compound can be synthesized through the catalytic hydrogenation of a precursor compound followed by enzymatic conversion to improve yield and purity. The use of biocatalysts and optimized reaction conditions often leads to scalable and efficient production.
化学反応の分析
Types of Reactions: 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid undergoes various chemical reactions such as:
Oxidation: Oxidized using agents like potassium permanganate, yielding carboxylic acids.
Reduction: Reduced by reagents like sodium borohydride, forming alcohol derivatives.
Substitution: Substituted using halogens or other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic media, with reagents like halogen acids.
Major Products:
Oxidation products include higher carboxylic acids.
Reduction products are primarily alcohols.
Substitution reactions yield various halogenated or nucleophile-substituted derivatives.
科学的研究の応用
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid is valuable in multiple scientific fields:
Chemistry: Used as a building block in organic synthesis, especially in constructing complex heterocyclic structures.
Biology: Functions as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemical products.
作用機序
The compound exerts its effects through interactions with various molecular targets, mainly enzymes involved in metabolic pathways. It can act as an inhibitor or substrate, altering the enzyme activity and subsequently the metabolic flux. The ketone functional group plays a pivotal role in its reactivity, facilitating interactions with nucleophilic amino acid residues in the enzyme active sites.
類似化合物との比較
3-hydroxy-2-pyrrolidinone
5-oxo-3-pyrrolidinyl acetic acid
Comparison: 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid stands out due to its unique ketone substitution, providing distinct reactivity compared to other pyrrolidine derivatives. While similar compounds might feature different substituents like hydroxyl or acetyl groups, the ketone group in this compound offers unique pathways for synthetic and biochemical reactions.
There you have it—a deep dive into this compound. Anything else you'd like to explore?
特性
IUPAC Name |
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJIXVKDCZBPF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Chloro(phenyl)methyl]-3-methylbenzene](/img/structure/B3232340.png)

![4-[(2-Bromoethyl)sulfanyl]oxane](/img/structure/B3232361.png)

![5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid](/img/structure/B3232395.png)

![6-[(2-methylphenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3232424.png)
![Racamic-(3ar,8ar)-6-tert-butyl 3a-ethyl octahydropyrrolo[3,4-d]azepine-3a,6(2h)-dicarboxylate](/img/structure/B3232431.png)

![(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B3232441.png)
![(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)
